An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-β-styrylboronic acid diethanolamine ester
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-β-styrylboronic acid diethanolamine ester
Introduction
4-Methyl-β-styrylboronic acid diethanolamine ester, a member of the dioxazaborocane (DABO) family, is a key organoboron compound with significant potential in organic synthesis and drug development. Boronic acids and their esters are instrumental in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent instability of free boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides, and the hydrolytic lability of common esters like pinacolates, present considerable challenges in their handling, purification, and stoichiometric control.[3][4]
The formation of a bicyclic ester with diethanolamine imparts enhanced stability to the boronic acid moiety. This is achieved through the formation of a dative B-N coordination bond, which protects the Lewis acidic boron center from hydrolysis and other degradation pathways.[5][6] This guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-β-styrylboronic acid diethanolamine ester, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.
Chemical Identity and Core Properties
The fundamental identifiers and properties of 4-Methyl-β-styrylboronic acid diethanolamine ester are summarized below. These data form the basis for all further analytical and experimental work with this compound.
| Property | Value | Source |
| Chemical Name | 4-Methyl-β-styrylboronic acid diethanolamine ester | [7] |
| Synonyms | 2-((E)-2-(p-tolyl)vinyl)-1,6-dioxa-4-aza-2-borocane | N/A |
| CAS Number | 608534-31-2 | [7] |
| Molecular Formula | C₁₃H₁₈BNO₂ | [7] |
| Molecular Weight | 231.10 g/mol | [7] |
| Appearance | White to cream solid crystalline powder | N/A |
Structural Elucidation and Spectroscopic Analysis
The unique bicyclic structure of diethanolamine boronic esters confers their characteristic stability. The internal coordination between the nitrogen and boron atoms is a key feature that can be probed using various spectroscopic techniques.
Chemical Structure
The structure of 4-Methyl-β-styrylboronic acid diethanolamine ester features a central boron atom bonded to the styrenic carbon, and forming a bicyclic system with the diethanolamine moiety.
Caption: Chemical structure of 4-Methyl-β-styrylboronic acid diethanolamine ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the styrenic protons, the p-methyl group, the aromatic protons, and the diastereotopic protons of the diethanolamine backbone. The chemical shifts of the methylene protons adjacent to the nitrogen and oxygen atoms can provide insight into the conformation of the bicyclic ring system.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic, vinylic, and aliphatic carbons, confirming the carbon framework of the molecule.
-
¹¹B NMR: Boron-11 NMR is particularly informative for boronic esters. The chemical shift for tricoordinate boronic esters typically appears around δ 30 ppm. However, due to the tetracoordinate nature of the boron in the diethanolamine complex, the ¹¹B NMR signal is expected to be shifted upfield, typically in the range of δ 5-15 ppm, which is indicative of the B-N dative bond.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
O-H Stretch: A broad band around 3400-3200 cm⁻¹ may be present if there is any residual moisture or uncyclized diethanolamine.
-
C-H Stretch (Aromatic/Vinylic): Bands in the 3100-3000 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Bands in the 3000-2850 cm⁻¹ region.
-
C=C Stretch: Absorptions around 1600 cm⁻¹ corresponding to the aromatic ring and the styrenic double bond.
-
B-O Stretch: A strong band typically observed in the 1350-1310 cm⁻¹ range.
-
C-N Stretch: Bands in the 1250-1020 cm⁻¹ region.[10]
UV-Visible (UV-Vis) Spectroscopy
The conjugated system of the 4-methyl-β-styryl group is expected to exhibit strong UV absorbance. The wavelength of maximum absorbance (λ_max) can be determined by dissolving the compound in a suitable solvent, such as ethanol or acetonitrile, and acquiring the spectrum. This property is particularly useful for quantitative analysis using UV-based detection methods like HPLC.
Solubility and Stability Profile
The solubility and stability of 4-Methyl-β-styrylboronic acid diethanolamine ester are critical parameters for its application in synthesis and formulation.
Solubility
Diethanolamine boronic esters generally exhibit poor solubility in nonpolar organic solvents, while showing good solubility in polar solvents.[1]
-
Expected Solubility:
-
Soluble: Water, Methanol, Ethanol, DMSO, DMF.
-
Slightly Soluble/Sparingly Soluble: Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM).
-
Insoluble: Hexanes, Toluene, Diethyl ether.
-
Stability
The B-N dative bond in diethanolamine boronic esters confers significant hydrolytic stability compared to other boronic esters.[5] While pinacol esters are known to be prone to hydrolysis, especially under acidic or basic conditions, diethanolamine esters are more robust.[3][4] However, they are known to hydrolyze back to the corresponding boronic acid in aqueous solutions and protic solvents, which can be advantageous in applications like the Suzuki-Miyaura reaction where the active boronic acid species is required in situ.[1]
-
Hydrolytic Stability: Stable under neutral pH conditions. Hydrolysis can occur under strongly acidic or basic conditions, or in the presence of excess water over extended periods.
-
Thermal Stability: As a crystalline solid, the compound is expected to have good thermal stability. The melting point can be determined by differential scanning calorimetry (DSC) or a standard melting point apparatus.
-
Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from moisture and light.
Experimental Protocols for Characterization
The inherent instability of many boronic acid derivatives during analysis necessitates the use of specialized analytical techniques. The following protocols are designed to provide accurate and reproducible characterization of 4-Methyl-β-styrylboronic acid diethanolamine ester.
Workflow for Physicochemical Analysis
Caption: Workflow for the comprehensive analysis of the boronic ester.
Protocol for Purity and Stability Analysis by SFC-MS
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is a preferred method for analyzing unstable boronic esters as it avoids the aqueous conditions that can cause on-column hydrolysis.[11]
-
Instrumentation: Supercritical Fluid Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable chiral or achiral stationary phase, such as a Celeris Arginine column (250 mm × 4.6 mm; 5 μm).[11]
-
Mobile Phase:
-
A: Supercritical CO₂.
-
B: Acetonitrile/Methanol (80:20) with 0.2% 7N methanolic ammonia.[11]
-
-
Gradient Elution: A gradient from low to high percentage of mobile phase B. A typical gradient could be: 0-0.5 min (5% B), 0.5-5 min (5-50% B), 5-7 min (50% B), 7-7.1 min (50-5% B), 7.1-10 min (5% B).[11]
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 100 bar.
-
Detection: Mass spectrometry (ESI+ or other suitable ionization mode) and UV detection.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in an anhydrous solvent mixture like Acetonitrile/Methanol.
-
Data Analysis: Monitor for the parent ion of the diethanolamine ester and potential hydrolysis products (the free boronic acid). Purity is determined by the relative peak area of the main compound.
Protocol for Hydrolytic Stability Assessment by NACE
Non-Aqueous Capillary Electrophoresis (NACE) is an excellent technique for separating boronic esters from their corresponding acids without inducing hydrolysis during the analysis.[12]
-
Instrumentation: Capillary Electrophoresis system with UV or DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
-
Background Electrolyte (BGE): A non-aqueous electrolyte, for example, 25 mM ammonium acetate in acetonitrile/methanol (1:1).
-
Rinsing Procedure: Before each run, rinse the capillary with the BGE for a sufficient time (e.g., 2 minutes).
-
Sample Injection: Inject the sample using a short pressure pulse (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: Apply a voltage in the range of 15-30 kV.
-
Temperature: Maintain a constant capillary temperature (e.g., 25 °C).
-
Detection: Monitor at a wavelength corresponding to the λ_max of the compound.
-
Hydrolysis Study:
-
Prepare a stock solution of the compound in an anhydrous solvent.
-
Create a series of samples by spiking the stock solution with increasing amounts of water.
-
Incubate the samples for a defined period at a set temperature.
-
Analyze each sample by NACE to quantify the amount of the parent ester and the formed boronic acid.
-
Plot the percentage of hydrolysis over time to determine the stability profile.
-
Safety and Handling
Proper handling of 4-Methyl-β-styrylboronic acid diethanolamine ester is essential to ensure laboratory safety.
-
Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
4-Methyl-β-styrylboronic acid diethanolamine ester represents a stabilized form of a valuable synthetic building block. Its enhanced stability, conferred by the intramolecular B-N coordination, simplifies its handling and storage compared to the free boronic acid or more labile esters. However, its unique physicochemical properties, particularly its susceptibility to hydrolysis under certain analytical conditions, necessitate the use of specialized techniques like SFC-MS and NACE for accurate characterization. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize and analyze this compound in their research and development endeavors.
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